molecular formula C17H11Cl2NO3 B1241075 6-Chloro-2-(4-chlorobenzoyl)indol-3-acetic acid CAS No. 231292-16-3

6-Chloro-2-(4-chlorobenzoyl)indol-3-acetic acid

Cat. No. B1241075
CAS No.: 231292-16-3
M. Wt: 348.2 g/mol
InChI Key: YDQDBRSFDWZTGQ-UHFFFAOYSA-N
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Patent
US06608070B1

Procedure details

To a solution of 3-[4-chloro-2-(toluene-4-sulfonylamino)-phenyl]-acrylic acid ethyl ester (13.0g, 34.2 mmol) in N,N-dimethylacetamide (120 ml) was added potassium carbonate (9.45 g, 68.4 mmol) and 2-bromo-4′-chloroacetophenone (8.78 g, 37.6 mmol) and the reaction was stirred at room temperature for 15 minutes. 1N Sodium hydroxide (130 ml) was added and the reaction mixture was heated to 100° C. for 8 hours. The reaction mixture was cooled to room temperature and poured into a separatory funnel and washed with methyl t-butyl ether (2×200 ml). The aqueous layer was acidified to pH 1 with 6N hydrochloric acid and was extracted with ethyl acetate (150 ml). The solvent was removed under reduced pressure and to the resulting oil was added isopropyl alcohol (24 ml) and water (48 ml). A solid precipitated and the slurry was stirred 12 hours. The precipitate was filtered, washed with water, and dried to provide [6-chloro-2-(4-chloro-benzoyl)-1H-indol-3-yl]-acetic acid (9.73 g, 82%). mp 181-183° C. 1H NMR (400 MHz, d6-DMSO) d 3.79 (s, 2), 7.08 (dd, 1, J=8.5, 1.9), 7.42 (d, 1, J=1.9), 7.60 (d, 2, J=8.5), 7.62-7.73 (m, 3), 11.74 (bs, 1), 12.22 (bs, 1). 13C NMR (75 MHz, d6-DMSO) d 31.74, 113.25, 118.00, 121.93, 123.96, 127.69, 130.10, 131.30, 132.02, 133.59, 138.02, 138.37, 138.58, 173.20, 188.29. IR 3314, 1710, 1700, 1618, 1522, 1323, 1227, 1093, 941 cm−1. Analysis calculated for C17H11Cl2NO3: C, 58.64; H, 3.18; N, 4.02. Found: C, 58.58; H, 3.22; N, 3.93.
Name
3-[4-chloro-2-(toluene-4-sulfonylamino)-phenyl]-acrylic acid ethyl ester
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:25])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][C:8]=1[NH:14]S(C1C=CC(C)=CC=1)(=O)=O)C.C(=O)([O-])[O-].[K+].[K+].Br[CH2:33][C:34]([C:36]1[CH:41]=[CH:40][C:39]([Cl:42])=[CH:38][CH:37]=1)=[O:35].[OH-].[Na+]>CN(C)C(=O)C>[Cl:13][C:10]1[CH:9]=[C:8]2[C:7]([C:6]([CH2:5][C:4]([OH:3])=[O:25])=[C:33]([C:34](=[O:35])[C:36]3[CH:41]=[CH:40][C:39]([Cl:42])=[CH:38][CH:37]=3)[NH:14]2)=[CH:12][CH:11]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
3-[4-chloro-2-(toluene-4-sulfonylamino)-phenyl]-acrylic acid ethyl ester
Quantity
13 g
Type
reactant
Smiles
C(C)OC(C=CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C1=CC=C(C=C1)C)=O
Name
Quantity
9.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8.78 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 100° C. for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
WASH
Type
WASH
Details
washed with methyl t-butyl ether (2×200 ml)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (150 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and to the resulting oil
ADDITION
Type
ADDITION
Details
was added isopropyl alcohol (24 ml) and water (48 ml)
CUSTOM
Type
CUSTOM
Details
A solid precipitated
STIRRING
Type
STIRRING
Details
the slurry was stirred 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C2C(=C(NC2=C1)C(C1=CC=C(C=C1)Cl)=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.73 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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